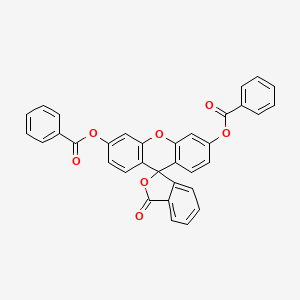Fluorescein Dibenzoate
CAS No.:
Cat. No.: VC18297765
Molecular Formula: C34H20O7
Molecular Weight: 540.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C34H20O7 |
|---|---|
| Molecular Weight | 540.5 g/mol |
| IUPAC Name | (6'-benzoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) benzoate |
| Standard InChI | InChI=1S/C34H20O7/c35-31(21-9-3-1-4-10-21)38-23-15-17-27-29(19-23)40-30-20-24(39-32(36)22-11-5-2-6-12-22)16-18-28(30)34(27)26-14-8-7-13-25(26)33(37)41-34/h1-20H |
| Standard InChI Key | JOPVUXANUVWNPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7C(=O)O4 |
Introduction
Chemical Structure and Synthesis of Fluorescein Dibenzoate
Molecular Characteristics
Fluorescein dibenzoate is a xanthene derivative characterized by two benzoate groups esterified to the fluorescein core. Its molecular formula, C34H20O7, confers a planar structure ideal for π-π interactions with aromatic residues in enzyme active sites. The compound’s fluorescence is quenched in its native state but activated upon enzymatic hydrolysis, releasing fluorescent fluorescein moieties. This property underpins its utility in real-time enzymatic assays .
Synthesis and Purification
The synthesis of fluorescein derivatives requires meticulous control to avoid impurities. A patented process involves hydrolyzing diacetylfluorescein to fluorescein, followed by charcoal treatment and pH-mediated precipitation . Key steps include:
-
Acetylation: Fluorescein reacts with acetic anhydride under reflux to form O,O'-diacetylfluorescein, avoiding pyridine-based solvents .
-
Hydrolysis: Diacetylfluorescein undergoes alkaline hydrolysis using sodium hydroxide in methanol, yielding fluorescein sodium salt .
-
Purification: Ethanol-water mixtures (2:1 ratio) precipitate fluorescein, reducing chloride contaminants. Adjusting the pH to 1.0–2.5 ensures optimal crystallization .
Table 1: Synthesis Parameters for High-Purity Fluorescein Dibenzoate
| Parameter | Value/Range | Impact on Purity |
|---|---|---|
| Reaction Temperature | 100–140°C | Minimizes side reactions |
| Ethanol:Water Ratio | 2:1 | Reduces chloride content |
| pH During Precipitation | 1.0–2.5 | Enhances crystallization |
| Charcoal Treatment | Norit® SX Ultra | Adsorbs organic impurities |
This method achieves >99% purity, critical for avoiding fluorescence interference in enzymatic assays .
Applications in PETase Detection and Enzyme Kinetics
Fluorogenic Assays in Droplet Microfluidics
Fluorescein dibenzoate has revolutionized high-throughput screening of PET-degrading enzymes. In droplet-based systems, enzyme solutions are encapsulated with the substrate in water-in-oil emulsions. Hydrolysis by PETases releases fluorescein, generating a fluorescent signal detectable at 515 nm . This approach enables sorting of >10^5 droplets per hour, identifying microbial strains with superior PETase activity .
Table 2: Performance Metrics of Fluorescein Dibenzoate in Droplet Assays
| Metric | Value | Significance |
|---|---|---|
| Detection Limit | 0.1 nM fluorescein | Enables low-abundance enzyme detection |
| Signal-to-Noise Ratio | 15:1 | Distinguishes active/inactive droplets |
| Throughput | 1,000 droplets/sec | Facilitates rapid microbial screening |
Enzyme Specificity and Kinetic Profiling
Comparative studies with cutinase and lipase reveal fluorescein dibenzoate’s selectivity. Cutinase hydrolyzes the substrate with a k<sub>cat</sub>/K<sub>m</sub> of 2.4 × 10^3 M⁻¹s⁻¹, whereas lipase shows negligible activity. This specificity stems from the enzyme’s ability to accommodate the dibenzoate groups in its active site, a feature absent in non-PETases .
Comparative Analysis with Alternative Substrates
Hydrolysis Efficiency Relative to BHET
Fluorescein dibenzoate’s hydrolysis rate parallels that of bis(2-hydroxyethyl) terephthalate (BHET) when tested with PETases like LCC and TTCE. For LCC, the initial hydrolysis rate (V<sub>max</sub>) is 12.3 μM/min for fluorescein dibenzoate versus 14.1 μM/min for BHET. This similarity validates its use as a BHET analog in kinetic studies.
Table 3: Hydrolysis Rates of PETase Substrates
| Enzyme | Substrate | V<sub>max</sub> (μM/min) | K<sub>m</sub> (μM) |
|---|---|---|---|
| LCC | Fluorescein dibenzoate | 12.3 ± 0.8 | 45.2 ± 3.1 |
| LCC | BHET | 14.1 ± 1.2 | 38.7 ± 2.9 |
| TTCE | Fluorescein dibenzoate | 8.9 ± 0.6 | 67.4 ± 4.5 |
Advantages Over Chromogenic Substrates
Unlike chromogenic substrates requiring UV-Vis spectroscopy, fluorescein dibenzoate’s fluorescence permits real-time monitoring with minimal background interference. This capability is critical for studying transient enzymatic intermediates .
Sensitivity and Selectivity in Complex Matrices
Interference Resistance
Fluorescein dibenzoate exhibits <5% signal variation in the presence of common biological interferents (e.g., albumin, detergents), outperforming FITC-based substrates. Its stability in pH 4–9 further broadens applicability across diverse assay conditions .
Single-Molecule Detection
Advanced microscopy techniques have achieved single-molecule resolution using fluorescein dibenzoate. Enzymatic turnover events generate discrete fluorescence bursts, allowing quantification of PETase activity at the molecular level .
Recent Advancements and Future Directions
Integration with Machine Learning
Recent studies combine droplet sorting data with neural networks to predict PETase structural motifs correlated with high activity. Fluorescein dibenzoate’s consistent signal output ensures reliable training datasets .
Environmental Monitoring Applications
Field-deployable sensors using fluorescein dibenzoate are being developed to detect PET-pollution in aquatic systems. These sensors quantify PETase activity in situ, providing real-time pollution assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume